

Application Notes and Protocols for BMS-303141 in Seahorse XF Analysis

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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Introduction

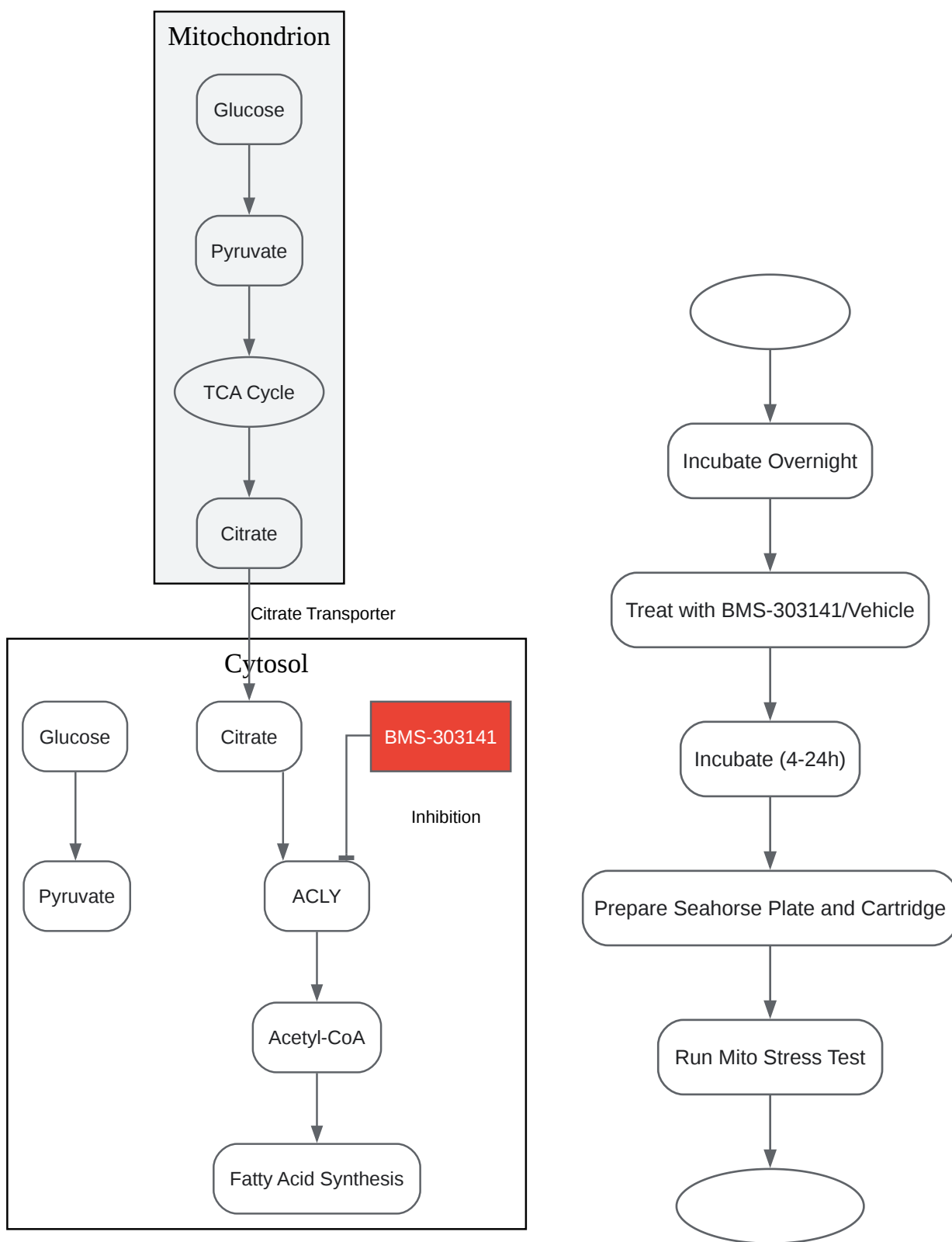
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] By inhibiting ACLY, **BMS-303141** effectively blocks de novo lipogenesis and has been shown to impact cell proliferation, inflammation, and overall cellular energetics.[5][6][7]

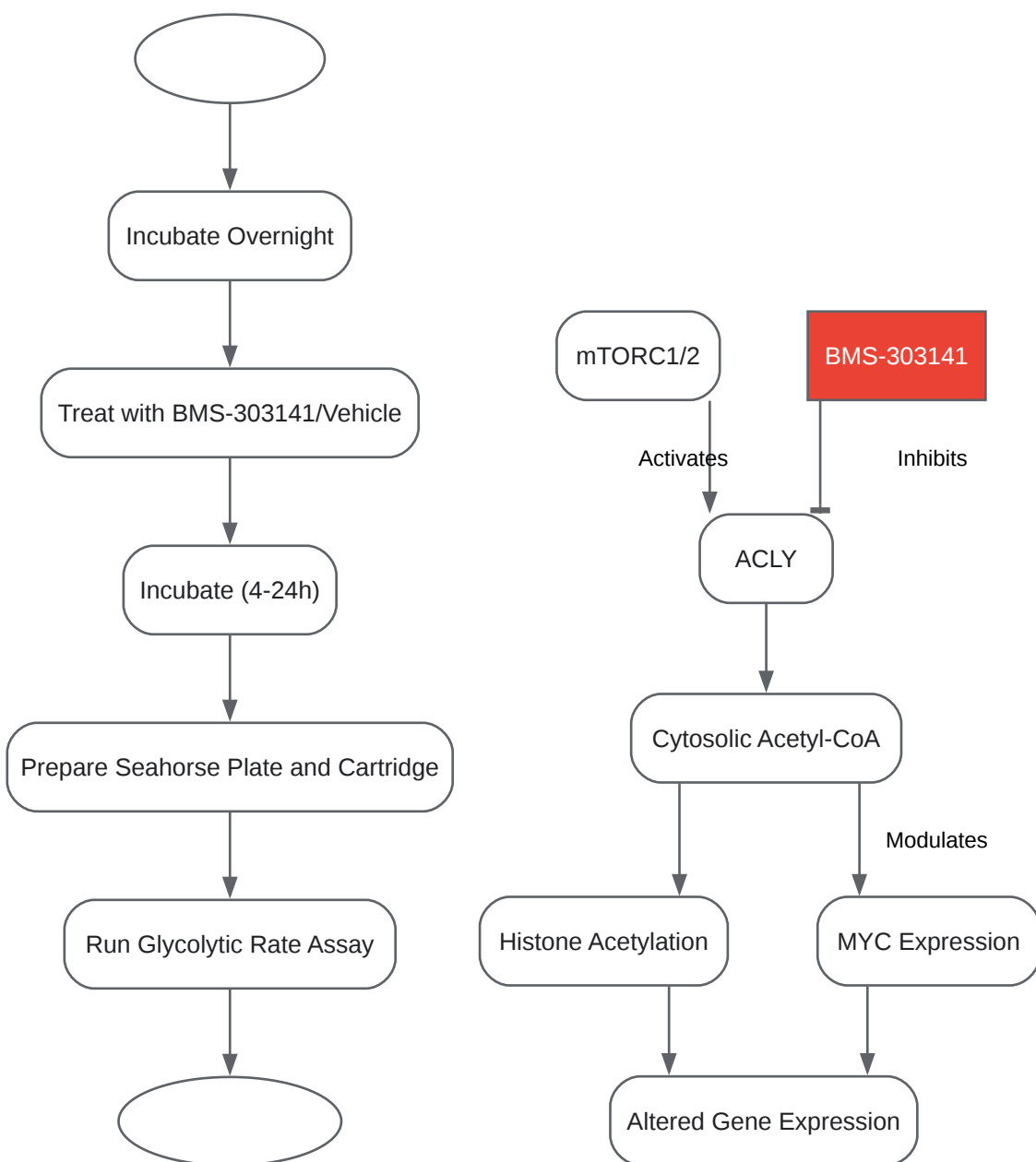
This document provides detailed application notes and protocols for utilizing **BMS-303141** in conjunction with Agilent's Seahorse XF technology to investigate its effects on cellular metabolism. The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][9] These protocols are designed to enable researchers to quantify the metabolic consequences of ACLY inhibition in live cells.

Mechanism of Action of BMS-303141

BMS-303141 is a highly specific inhibitor of ATP-citrate lyase with an IC₅₀ of 0.13 μM.[2] ACLY is a key enzyme in the cytosol that converts citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty

acids and cholesterol. Inhibition of ACLY by **BMS-303141** is expected to lead to a reduction in fatty acid synthesis and may induce a metabolic shift towards other energy-producing pathways.





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